molecular formula C20H23N2O4P B11407006 Dimethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11407006
M. Wt: 386.4 g/mol
InChI Key: LBCZSJPUOWSJJS-UHFFFAOYSA-N
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Description

Dimethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that features a naphthalene ring, a piperidine ring, and an oxazole ring, all connected through a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the naphthalene and piperidine groups. The phosphonate group is then added through a phosphorylation reaction. The reaction conditions often require the use of catalysts, such as copper (I) for cycloaddition reactions, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Dimethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Dimethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H23N2O4P

Molecular Weight

386.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-naphthalen-1-yl-5-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C20H23N2O4P/c1-24-27(23,25-2)19-20(22-13-6-3-7-14-22)26-18(21-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12H,3,6-7,13-14H2,1-2H3

InChI Key

LBCZSJPUOWSJJS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)N4CCCCC4)OC

Origin of Product

United States

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